S-メトラクロール

概要

説明

S-メトクロールは、除草剤として広く使用されている有機化合物です。アニリン誘導体であり、クロロアセトアニリド系除草剤に属します。 S-メトクロールは、イネ科雑草と広葉雑草に対して非常に効果的であり、トウモロコシ、ダイズ、ピーナッツ、ソルガム、綿花などの作物の雑草防除に広く使用されています .

製造方法

S-メトクロールは、2-エチル-6-メチルアニリンをメトキシアセトンと縮合させて合成されます。生成されたイミンを水素化すると、主にS-立体異性体のアミンが得られます。 この2級アミンは、クロロアセチルクロリドでアセチル化されます . 産業生産方法では、メタノールを® -エポキシプロパンと反応させて® -1-メトキシル-2-プロパノールを得た後、スルホニルクロリドと反応させて、2-メチル-6-エチルアニリンと反応してS-(-)-N-(R-メチル-2'-ヒドロキシエチル)-2-メチル-6-エチルアニリンを生成する化合物を得ます。 この化合物をクロロアセチルクロリドと反応させると、S-メトクロールが得られます .

科学的研究の応用

S-metolachlor has numerous scientific research applications. In chemistry, it is used to study herbicide resistance mechanisms and metabolic pathways in plants. In biology, it is used to investigate the detoxification processes in various plant species. In medicine, it is studied for its potential effects on human health and its environmental impact. In industry, S-metolachlor is used for weed control in agriculture, contributing to increased crop yields and reduced competition from weeds .

作用機序

S-メトクロールは、植物における超長鎖脂肪酸(VLCFA)の生合成を阻害することによって効果を発揮します。VLCFAシンターゼの最初のサブユニットを競合的に阻害し、VLCFAの枯渇を引き起こします。この阻害は、細胞膜の形成と機能を阻害し、感受性の高い植物の死につながります。 耐性植物におけるS-メトクロールの主要な解毒部位は根であり、GSTおよびP450が除草剤の代謝に重要な役割を果たしています .

生化学分析

Biochemical Properties

S-Metolachlor interacts with various enzymes and proteins in the biochemical reactions. For instance, it has been found to interact with glutathione S-transferases (GSTs) and cytochrome P450 monooxygenases (P450s). The GST activities were found to be greater in resistant waterhemp compared to sensitive populations . On the other hand, P450s in microsomal extracts formed O-demethylated S-Metolachlor .

Cellular Effects

S-Metolachlor influences cell function by impacting various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. The exact nature of these effects is complex and depends on the specific cellular context .

Molecular Mechanism

At the molecular level, S-Metolachlor exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For instance, it has been found that S-Metolachlor metabolism in resistant waterhemp involves Phase I and Phase II metabolic activities acting in concert .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of S-Metolachlor change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Metabolic Pathways

S-Metolachlor is involved in various metabolic pathways. It interacts with enzymes or cofactors, and can affect metabolic flux or metabolite levels. For instance, it has been found that S-Metolachlor metabolism in resistant waterhemp involves Phase I and Phase II metabolic activities acting in concert .

準備方法

S-metolachlor is synthesized from 2-ethyl-6-methylaniline via condensation with methoxy acetone. The resulting imine is hydrogenated to give primarily the S-stereoisomeric amine. This secondary amine is then acetylated with chloroacetyl chloride . Industrial production methods involve reacting methanol with ®-epoxypropane to obtain ®-1-methoxyl-2-propanol, which is then reacted with sulfonyl chloride to obtain a compound that reacts with 2-methyl-6-ethyl aniline to produce S-(-)-N-(R-methyl-2’-hydroxyethyl)-2-methyl-6-ethyl aniline. This compound is then reacted with chloroacetyl chloride to obtain S-metolachlor .

化学反応の分析

S-メトクロールは、酸化、還元、置換など、さまざまな化学反応を受けます。これらの反応に使用される一般的な試薬および条件には、シトクロムP450モノオキシゲナーゼ(P450)およびグルタチオンS-トランスフェラーゼ(GST)が含まれます。 これらの反応から生成される主な生成物には、O-脱メチル化S-メトクロールおよびO-脱メチル化S-メトクロール-グルタチオン抱合体が含まれます .

科学研究の応用

S-メトクロールは、多くの科学研究に応用されています。化学では、植物における除草剤耐性メカニズムと代謝経路を研究するために使用されます。生物学では、さまざまな植物種における解毒プロセスを調査するために使用されます。医学では、ヒトの健康への潜在的な影響と環境への影響について研究されています。 産業では、S-メトクロールは農業における雑草防除に使用され、作物の収量増加と雑草からの競合の減少に貢献しています .

類似化合物との比較

S-メトクロールは、メトクロール、アセトクロール、アラクロールなどの他のクロロアセトアミド系除草剤に似ています。S-メトクロールは、ラセミ体であるメトクロールと比較して、除草活性が高く、適用量が少なくなっている点が特徴です。 S-異性体は除草活性のほとんどを提供するため、S-メトクロールはより効率的かつ環境に優しいです .

生物活性

S-Metolachlor is a widely used herbicide belonging to the chloroacetamide class, primarily effective against annual grasses and small-seeded broadleaf weeds. Its mode of action involves the inhibition of very long-chain fatty acid (VLCFA) biosynthesis, which is crucial for cell membrane formation in plants. This article delves into the biological activity of S-Metolachlor, focusing on its metabolic pathways, resistance mechanisms in target weeds, and its impact on crop safety.

Metabolic Pathways

S-Metolachlor undergoes metabolic transformation in plants and resistant weed populations through Phase I and Phase II enzymatic activities. Research indicates that resistant populations of waterhemp (Amaranthus tuberculatus) exhibit enhanced detoxification capabilities compared to sensitive populations. Key findings include:

- Phase I Metabolism : Involves cytochrome P450 monooxygenases (P450s), which oxidize S-Metolachlor to form O-demethylated metabolites. Resistant waterhemp populations showed significantly higher specific activities of P450s, exceeding those in sensitive populations and tolerant crops like corn by more than 20-fold .

- Phase II Metabolism : Glutathione S-transferases (GSTs) play a critical role in conjugating S-Metolachlor metabolites with glutathione, facilitating their detoxification. GST activity was found to be approximately twice as high in resistant populations compared to sensitive ones .

Table 1: Comparative Enzymatic Activities

| Population | P450 Activity (pmol mg⁻¹ min⁻¹) | GST Activity (pmol mg⁻¹ min⁻¹) |

|---|---|---|

| CHR | 51 | 105 |

| SIR | 66 | 137 |

| WUS | 2.4 | 5.5 |

| Corn | 1.7 | 6.7 |

Resistance Mechanisms

The resistance of various weed species, particularly Palmer amaranth (Amaranthus palmeri), to S-Metolachlor has been extensively studied. The primary detoxification mechanism involves the upregulation of specific GST genes, such as ApGSTU19 and ApGSTF8, which are highly expressed in the roots of resistant plants. These genes contribute to increased GST activity, correlating with a resistant phenotype .

Case Study: Palmer Amaranth Resistance

A study evaluating six field-evolved populations of A. palmeri demonstrated that higher expression levels of GST genes were associated with resistance to S-Metolachlor. The study utilized agar-based assays to assess growth inhibition in the presence of a GST inhibitor, confirming the role of GSTs in metabolic resistance .

Crop Safety and Efficacy

S-Metolachlor is noted for its selective control over certain crops within the Cucurbitaceae family. Research indicates that pumpkin and summer squash exhibit good tolerance when treated with S-Metolachlor post-emergence, with minimal injury reported across various application rates . However, caution is warranted for other crops like cucumber, which showed significant reductions in dry weight following herbicide application.

Table 2: Crop Injury Assessment

| Crop | Application Rate (lb/acre) | Injury (%) |

|---|---|---|

| Pumpkin | 2.85 | <6 |

| Summer Squash | 2.85 | <6 |

| Cucumber | 2.85 | 78 |

Environmental Impact and Health Concerns

The use of S-Metolachlor has raised concerns regarding its potential health impacts, particularly in agricultural settings where groundwater contamination can occur. Studies have linked exposure to S-Metolachlor with increased risks for certain cancers among agricultural workers . While further research is needed to establish definitive causal relationships, these findings highlight the importance of monitoring herbicide use and potential environmental risks.

特性

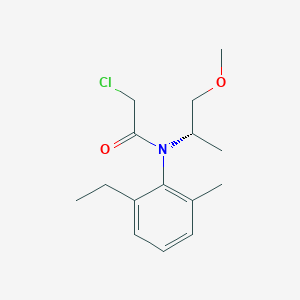

IUPAC Name |

2-chloro-N-(2-ethyl-6-methylphenyl)-N-[(2S)-1-methoxypropan-2-yl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22ClNO2/c1-5-13-8-6-7-11(2)15(13)17(14(18)9-16)12(3)10-19-4/h6-8,12H,5,9-10H2,1-4H3/t12-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVQBLGZPHOPPFO-LBPRGKRZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=CC(=C1N(C(C)COC)C(=O)CCl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC1=CC=CC(=C1N([C@@H](C)COC)C(=O)CCl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6032431 | |

| Record name | S-Metolachlor | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6032431 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283.79 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

87392-12-9 | |

| Record name | S-Metolachlor | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=87392-12-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | S-Metolachlor [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087392129 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | S-Metolachlor | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6032431 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Acetamide, 2-chloro-N-(2-ethyl-6-methylphenyl)-N-[(1S)-2-methoxy-1-methylethyl] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.133.472 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | S-METOLACHLOR | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1O4NMK7I6H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary target of S-metolachlor and how does it affect plant growth?

A: S-metolachlor inhibits very-long-chain fatty acid elongase (VLCFAE), an enzyme crucial for the biosynthesis of very-long-chain fatty acids. [] These fatty acids are essential components of plant cell membranes. By disrupting VLCFA synthesis, S-metolachlor hinders cell division and elongation, ultimately leading to the death of susceptible plants.

Q2: How does S-metolachlor's mode of action compare to metolachlor?

A: S-metolachlor is the S-enantiomer of metolachlor, which is a racemic mixture of the S- and R-enantiomers. The S-enantiomer is significantly more active than the R-enantiomer in inhibiting VLCFAE. [, ] This means S-metolachlor is more potent and effective at lower application rates compared to metolachlor.

Q3: What is the molecular formula and weight of S-metolachlor?

A3: The molecular formula of S-metolachlor is C15H22ClNO2, and its molecular weight is 283.8 g/mol.

Q4: How does S-metolachlor's performance vary across different environmental conditions?

A: Several studies have shown that S-metolachlor degradation in soil is influenced by factors like temperature, moisture, and organic matter content. [, , ] Higher temperatures and moisture levels generally accelerate its degradation, while increased organic matter content tends to enhance its adsorption and persistence.

Q5: How does S-metolachlor behave in different soil types?

A: S-metolachlor degrades more rapidly in mineral soils with low organic matter content compared to organic soils with higher organic matter content. [] The limited adsorption capacity of mineral soils leads to faster dissipation.

Q6: Does the pH of the soil affect S-metolachlor degradation?

A: Research indicates that both acidic and basic pH conditions can accelerate S-metolachlor degradation. []

Q7: What is the typical efficacy of S-metolachlor against common weeds?

A: S-metolachlor is effective in controlling a variety of weeds, including redroot pigweed, common lambsquarters, green foxtail, yellow nutsedge, and common purslane. [, , , ] Its efficacy varies depending on weed species, application rate, timing, and environmental conditions.

Q8: Has resistance to S-metolachlor been reported?

A: Yes, S-metolachlor resistance has been reported in some weed species, including Palmer amaranth and waterhemp. [, ]

Q9: What are the potential mechanisms of S-metolachlor resistance in weeds?

A: Research suggests that resistance to S-metolachlor in waterhemp is primarily conferred by rapid metabolic detoxification. [] This detoxification likely involves enhanced activity of glutathione S-transferases (GSTs) and cytochrome P450 monooxygenases (P450s), leading to the breakdown of the herbicide.

Q10: Has cross-resistance to other VLCFA-inhibiting herbicides been observed in S-metolachlor-resistant weeds?

A: While full cross-resistance is not always observed, studies have shown that S-metolachlor-resistant Palmer amaranth accessions exhibit reduced sensitivity to other VLCFA-inhibiting herbicides, such as acetochlor, dimethenamid-P, and pyroxasulfone. [] This suggests the potential for cross-resistance development.

Q11: What are the potential environmental impacts of S-metolachlor?

A: The extensive use of S-metolachlor has raised concerns about its environmental fate, particularly its impact on soil microbial communities. [] Studies have shown that S-metolachlor can affect the activity of soil enzymes and alter the composition of microbial populations.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。